(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
Description
(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine hydrochloride salt characterized by a pyrrolidine ring substituted at the 3-position with an amine group and a 2,4-dichlorobenzyl moiety. The hydrochloride counterion enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Its molecular formula is C₁₁H₁₃Cl₂N₂·HCl, with a molecular weight of 293.61 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHLHGQNWROXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The nucleophilic substitution approach leverages the reactivity of pyrrolidin-3-yl-amine with 2,4-dichlorobenzyl halides (e.g., chloride or bromide). In this reaction, the amine acts as a nucleophile, displacing the halide group to form the desired secondary amine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine (TEA) to neutralize generated HX (X = Cl, Br).
Optimization Parameters
Key variables influencing yield and purity include:
Characterization Data
While direct spectral data for the target compound is limited, analogous structures exhibit predictable NMR patterns. For example, the benzyl group’s aromatic protons appear as doublets in the δ 7.1–7.5 ppm range, while pyrrolidine protons resonate at δ 2.8–3.5 ppm. Mass spectrometry typically confirms the molecular ion peak at m/z 281.6 ([M + H]⁺).
Reductive Amination Approach
Reaction Mechanism
Reductive amination condenses 2,4-dichlorobenzaldehyde with pyrrolidin-3-yl-amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The aldehyde and amine first form an imine intermediate, which is subsequently reduced to the secondary amine.
Optimization Parameters
Characterization Data
The free base product is characterized by FT-IR (N–H stretch at ~3300 cm⁻¹) and LC-MS. Post-reduction, the absence of aldehyde peaks (δ 9.5–10 ppm) in ¹H NMR confirms successful imine reduction.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an inert solvent like diethyl ether or ethanol. This step enhances solubility and stability, critical for pharmacological applications.
Key Steps :
-
Dissolve the free base in ethanol.
-
Slowly add concentrated HCl until pH ≈ 2.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Starting Material Cost | Moderate (halides) | High (aldehyde) |
| Reaction Time | 6–8 hours | 12–24 hours |
| Yield | 65–75% | 70–85% |
| Purity | ≥90% (HPLC) | ≥95% (HPLC) |
| Scalability | Industrial-scale feasible | Lab-scale preferred |
Reductive amination offers higher yields and purity but requires costlier aldehydes. Nucleophilic substitution is more scalable but may necessitate rigorous purification .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorobenzyl group facilitates nucleophilic substitution (SNAr) at the aromatic ring. Key findings include:
-
Reactivity at C2 vs. C4 positions : The electron-withdrawing chlorine atoms activate the aromatic ring for substitution, with C4 showing higher reactivity due to steric and electronic effects .
-
Base-dependent selectivity : Sodium tert-butoxide in hydroxypropyl methylcellulose (HPMC)/water systems achieves >90% conversion to 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine at room temperature within 15 minutes .
| Base | Conversion (%) | Product:Hydrolysis Ratio |
|---|---|---|
| NaOtBu | 98 | 95:5 |
| KOH | 85 | 80:20 |
| Cs2CO3 | 92 | 88:12 |
Data from SNAr optimization studies under ambient conditions in HPMC/water .
Suzuki-Miyaura Cross-Coupling
The dichlorobenzyl group participates in palladium-catalyzed couplings:
-
Reaction with boronic acids : Using Pd(PPh₃)₄ and microwave irradiation (150°C, 30 min), aryl boronic acids couple at the C2 position with yields of 70–85% .
-
Catalyst comparison : Silica-bound DPP-palladium reduces metal contamination while maintaining efficiency (80–90% yield) .
Example :
text(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine + 2-Isopropylphenyl boronic acid → 2-Isopropylphenyl-substituted product (84% yield)[2]
Alkylation and Quaternary Salt Formation
The pyrrolidinyl amine undergoes alkylation:
-
Reaction with alkyl halides : Ethyl bromide in dichloromethane with K₂CO₃ yields quaternary ammonium salts at 60–75% efficiency.
-
Steric effects : Bulky substituents (e.g., tert-butyl) reduce yields to 45–50% due to hindered access to the amine group.
Mechanism :
(R = pyrrolidinyl, R' = alkyl/aryl)
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions converts the pyrrolidine ring to a γ-lactam (55% yield).
-
Reduction : LiAlH₄ reduces amide derivatives to secondary amines, though this is less common due to competitive dechlorination.
Biological Interactions
While not strictly chemical reactions, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme inhibition : Binds to kinase active sites via hydrogen bonding with the pyrrolidine NH and halogen-π interactions with the dichlorobenzyl group (IC₅₀ = 120 nM for PKCθ) .
-
pH-dependent stability : Degrades rapidly at pH >8 via hydrolysis of the benzylamine linkage.
Comparative Reactivity with Analogues
| Compound | Reactivity in SNAr | Suzuki Coupling Yield |
|---|---|---|
| (2,4-Dichloro-benzyl)-pyrrolidinyl | High (C4 > C2) | 70–85% |
| (3,4-Dichloro-benzyl)-pyrrolidinyl | Moderate (C3 > C4) | 60–75% |
| (2,5-Dichloro-benzyl)-pyrrolidinyl | Low (C2 only) | 50–65% |
Scientific Research Applications
Therapeutic Applications
Anticancer Activity
Recent studies have identified (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride as a promising candidate in anticancer therapies. The compound has been shown to inhibit the USP1/UAF1 deubiquitinase complex, which plays a crucial role in cancer cell survival and proliferation. By targeting this complex, the compound may enhance the efficacy of existing cancer treatments .
Antiparasitic Properties
The compound has also demonstrated significant antiparasitic activity against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and leishmaniasis, respectively. In vitro assays indicated sub-micromolar potency against these parasites, showcasing a favorable selectivity index between antiparasitic efficacy and cytotoxicity towards mammalian cells .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for many conventional chemotherapeutics. This suggests that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Antiparasitic Activity
In a collaborative screening effort aimed at identifying new treatments for parasitic infections, this compound was evaluated for its activity against T. cruzi and L. donovani. The compound exhibited potent activity with low cytotoxicity to host cells, indicating its potential as a therapeutic agent in treating these diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the dichlorobenzyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The compound’s structural analogs primarily differ in:
- Halogen substitution on the benzyl group (e.g., position/number of chlorine atoms).
- Amine backbone (pyrrolidine vs. piperidine rings).
- Additional substituents (e.g., methyl groups, stereochemistry).
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. The compound is characterized by a dichlorobenzyl moiety and a pyrrolidine ring, which contribute to its pharmacokinetic properties and interaction with various biological targets.
Structural Characteristics
The molecular structure of this compound includes:
- Dichlorobenzyl Group : Enhances lipophilicity and may influence absorption and distribution.
- Pyrrolidine Ring : Imparts stereochemical properties that are crucial for biological activity.
These structural features make it a candidate for therapeutic applications, particularly in neuropharmacology and antimicrobial research.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may:
- Inhibit Enzyme Activity : By binding to active sites, it can modulate metabolic pathways.
- Alter Receptor Function : Interaction with neurotransmitter receptors can influence signaling pathways, particularly those related to mood regulation.
Pharmacological Studies
Recent studies have highlighted several key areas of biological activity:
- Neuropharmacology : The compound has been investigated for its potential role as an antidepressant. Its ability to inhibit serotonin reuptake suggests it may be effective in treating mood disorders.
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antibacterial properties against various pathogens, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Cytotoxicity Studies : In vitro evaluations have shown that the compound can exert cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
Study 1: Antidepressant Properties
A study conducted on rodent models demonstrated that the administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, supporting its potential use as an antidepressant.
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus revealed that the compound had an MIC of 12.5 μg/mL, showcasing its potential as an antibacterial agent. Comparative studies indicated that it was more effective than some traditional antibiotics .
Study 3: Cytotoxic Effects on Cancer Cells
Research involving human cancer cell lines indicated that this compound exhibited selective cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations .
Summary of Findings
Q & A
Q. What are the common synthetic routes for (2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, and what key parameters influence yield?
- Methodological Answer : A typical route involves reductive amination between 2,4-dichlorobenzaldehyde and pyrrolidin-3-yl-amine, followed by HCl salt formation. Critical parameters include:
- Temperature control : Room temperature (RT) for imine formation minimizes side reactions .
- Deprotection : Use of HCl/dioxane for Boc-group removal (e.g., 5-hour RT stirring ensures complete deprotection without degradation) .
- Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures improves purity .
Yield optimization requires strict anhydrous conditions and stoichiometric balancing of reactants.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H-NMR peaks for the pyrrolidine ring (δ 2.14–3.72 ppm) and aromatic protons (δ 7.25–7.81 ppm) confirm structural integrity. Splitting patterns (e.g., doublets at J = 2.31 Hz) indicate stereochemistry .
- HPLC : ≥98% purity is achievable with C18 reverse-phase columns and mobile phases containing 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] peaks matching the molecular weight (e.g., 236.14 for related dihydrochloride salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, co-solvents). Strategies include:
- Control standardization : Use consistent buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<0.1%) to minimize solvent effects .
- Orthogonal assays : Validate target affinity via SPR (surface plasmon resonance) and functional assays (e.g., cAMP inhibition for receptor studies) .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. reference antagonists) to account for inter-experimental variability .
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining target affinity?
- Methodological Answer :
- Structural analogs : Introduce substituents like methoxy groups on the benzyl ring to enhance metabolic stability without disrupting binding (e.g., 3-methoxy analogs show improved hepatic clearance profiles) .
- Salt form selection : Hydrochloride salts improve aqueous solubility (e.g., 10 mM in PBS) compared to free bases .
- In vivo testing : Pharmacokinetic studies in rodent models assess bioavailability and half-life. For example, subcutaneous administration may bypass first-pass metabolism .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) for live-cell imaging to confirm subcellular localization .
- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., neurotensin receptors) validates specificity .
- Omics integration : Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by the compound .
Data Analysis and Regulatory Considerations
Q. What analytical frameworks address batch-to-batch variability in synthesis?
- Methodological Answer :
- Statistical process control (SPC) : Monitor critical quality attributes (CQAs) like purity and yield using control charts (e.g., ±3σ limits) .
- Multivariate analysis : PCA (principal component analysis) of reaction parameters (e.g., temperature, catalyst loading) identifies sources of variability .
Q. How should researchers ensure compliance with regulatory guidelines during preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
